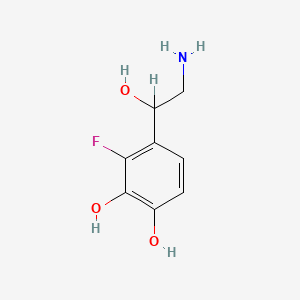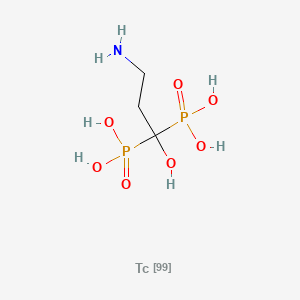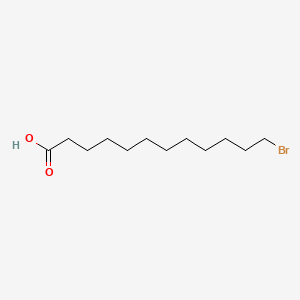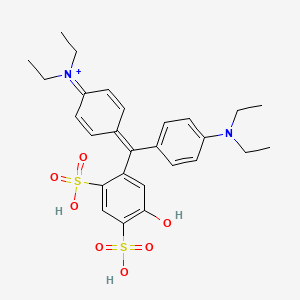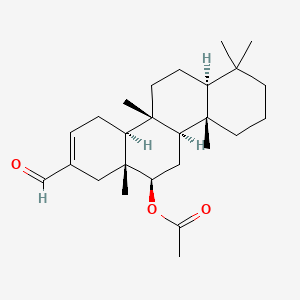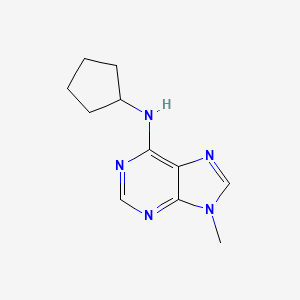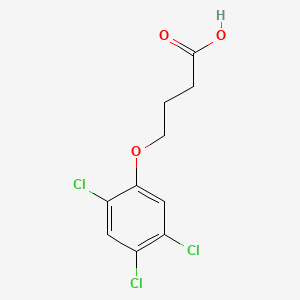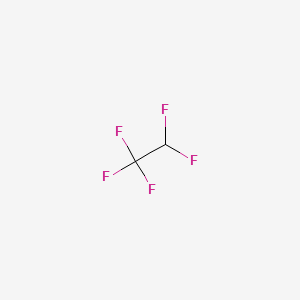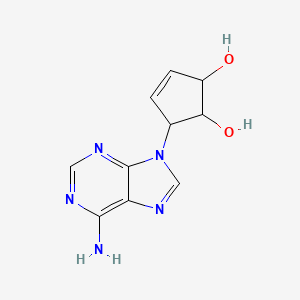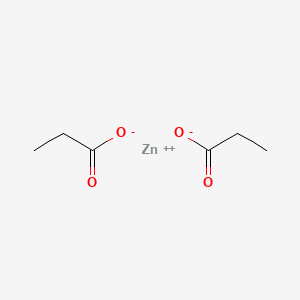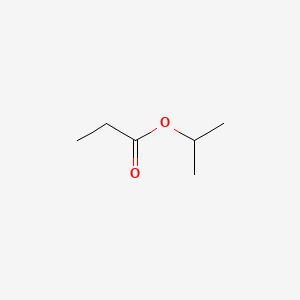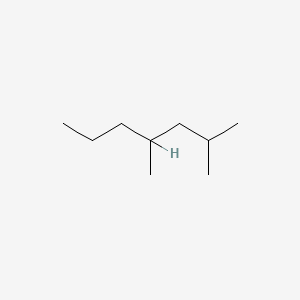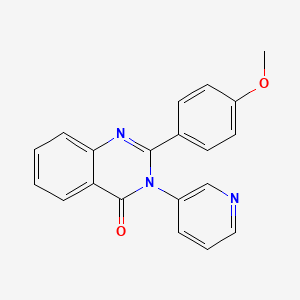
2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone is a member of quinazolines.
Scientific Research Applications
Analgesic Activity
2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone derivatives have shown significant analgesic activity. A study on the synthesis and analgesic activity of related compounds, such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one, demonstrated their effectiveness in reducing pain. The synthesized compounds exhibited higher analgesic activities compared to standard analgesic drugs (Osarumwense, 2023).
Anticancer Properties
Quinazolinone derivatives, including compounds similar to 2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone, have been explored for their potential anticancer properties. For instance, the compound JJC-1, a 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone, was found to have significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent (Hour et al., 2007).
Antioxidant Properties
Research on 2-substituted quinazolin-4(3H)-ones has revealed their significant antioxidant properties. This includes studies on compounds with structural similarities to 2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone, which have demonstrated the ability to scavenge free radicals and exhibit metal-chelating properties (Mravljak et al., 2021).
Hypolipidemic Activities
Quinazolinone derivatives have shown potential in lowering triglyceride and cholesterol levels, indicating their hypolipidemic activities. Studies on similar compounds have demonstrated increased hypolipidemic activity when certain substitutions are made on the quinazolinone ring system (Kurogi et al., 1996).
properties
CAS RN |
6056-27-5 |
|---|---|
Product Name |
2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone |
Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-pyridin-3-ylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O2/c1-25-16-10-8-14(9-11-16)19-22-18-7-3-2-6-17(18)20(24)23(19)15-5-4-12-21-13-15/h2-13H,1H3 |
InChI Key |
YODCFPOOWUOURW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



